Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is a complex organic compound characterized by its unique structure, which includes a trifluoromethanesulfonic acid moiety and a cyclopentylcarbonyl group attached to a phenyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester typically involves the esterification of trifluoromethanesulfonic acid with 2-(cyclopentylcarbonyl)phenol. This reaction is often catalyzed by strong acids such as sulfuric acid or methanesulfonic acid itself. The reaction conditions generally include:
Temperature: Moderate temperatures (50-70°C) to ensure optimal reaction rates.
Solvent: Common solvents include dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Catalyst: Strong acids like sulfuric acid or methanesulfonic acid to promote esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps like distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ester and sulfonic acid moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for hydrolysis reactions.
Major Products
Oxidation: Formation of carboxylic acids and sulfonic acids.
Reduction: Formation of alcohols and reduced sulfonic acid derivatives.
Substitution: Formation of phenolic compounds and substituted esters.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in acylation and esterification reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid moiety acts as a strong acid catalyst, facilitating various chemical transformations. The cyclopentylcarbonyl group enhances the compound’s stability and reactivity. The ester linkage allows for easy hydrolysis, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
- Methanesulfonic acid, 2-(cyclopentylcarbonyl)phenyl ester
- Trifluoromethanesulfonic acid, phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester is unique due to the presence of both trifluoromethanesulfonic acid and cyclopentylcarbonyl groups, which impart distinct chemical properties. This combination enhances its reactivity and stability compared to similar compounds, making it valuable in specialized applications .
Biological Activity
Methanesulfonic acid, trifluoro-, 2-(cyclopentylcarbonyl)phenyl ester, with the chemical formula C13H13F3O4S, is a compound that has garnered interest for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The biological activity of methanesulfonic acid esters is often linked to their ability to interact with various biological targets, including enzymes and receptors. Specifically, compounds that contain trifluoromethyl groups are known to exhibit enhanced lipophilicity and metabolic stability, which can lead to increased biological activity.
- Receptor Interaction : The compound may act as an agonist or antagonist at specific adrenergic receptors, particularly the β3-adrenergic receptor, which plays a crucial role in regulating metabolic processes such as lipolysis and thermogenesis .
- Enzymatic Activity : It may also inhibit or activate certain enzymes involved in metabolic pathways, impacting fat metabolism and energy expenditure.
Pharmacological Applications
Research indicates that compounds similar to methanesulfonic acid esters have been investigated for their roles in treating obesity and metabolic disorders by stimulating β3-adrenergic receptors . These receptors are primarily located in adipose tissue and are responsible for promoting fat breakdown.
Property | Value |
---|---|
Molecular Formula | C13H13F3O4S |
Molecular Weight | 320.30 g/mol |
Boiling Point | 167 °C |
Melting Point | 20 °C |
LD50 (oral, rat) | 649 mg/kg |
LD50 (skin, rabbit) | 200-2000 mg/kg |
Biological Activity Summary
Study Reference | Biological Effect | Observations |
---|---|---|
β3-adrenergic receptor agonism | Increased lipolysis and metabolism | |
Potential anti-obesity effects | Reduced body weight gain |
Case Studies
- Anti-Obesity Effects : A study examined the use of β3-adrenergic receptor agonists in reducing body weight in mammals. It was found that stimulation of these receptors led to significant increases in energy expenditure and fat oxidation, highlighting the potential application of methanesulfonic acid esters in obesity treatment .
- Metabolic Pathway Modulation : Another investigation focused on the modulation of metabolic pathways by methanesulfonic acid derivatives. The results indicated that these compounds could effectively alter lipid metabolism through receptor-mediated mechanisms .
Properties
CAS No. |
646522-79-4 |
---|---|
Molecular Formula |
C13H13F3O4S |
Molecular Weight |
322.30 g/mol |
IUPAC Name |
[2-(cyclopentanecarbonyl)phenyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C13H13F3O4S/c14-13(15,16)21(18,19)20-11-8-4-3-7-10(11)12(17)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
GMKPUZYREWOMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=CC=C2OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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